L-Proline-13C

Description

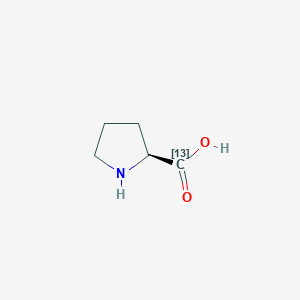

Structure

3D Structure

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-TXZHAAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584372 | |

| Record name | L-(~13~C)Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-06-4 | |

| Record name | L-(~13~C)Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of L-Proline-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ¹³C-labeled L-Proline, a vital tool in metabolic research, drug development, and advanced analytical studies. Due to the nature of isotopic labeling, many fundamental physicochemical properties of L-Proline-¹³C are comparable to its unlabeled counterpart, L-Proline. The key difference lies in its molecular weight and its utility in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of pertinent biochemical pathways and analytical workflows.

Core Physicochemical Data

The introduction of ¹³C isotopes into the L-Proline molecule results in a predictable increase in its molecular weight. Other physical properties such as melting point and solubility are not significantly altered by this isotopic substitution. The following table summarizes the key physicochemical properties of both unlabeled L-Proline and its common ¹³C isotopologues.

| Property | L-Proline (Unlabeled) | L-Proline-1-¹³C | L-Proline-¹³C₅ |

| Molecular Formula | C₅H₉NO₂ | C₄¹³CH₉NO₂ | ¹³C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol [1] | 116.12 g/mol [2] | 120.09 g/mol [3] |

| Melting Point | 221-228 °C (decomposes)[1][4][5] | Not significantly different from unlabeled L-Proline | Not significantly different from unlabeled L-Proline |

| Solubility in Water | 1620 g/L at 25 °C[1] | Highly soluble | 100 mg/mL[6] |

| Appearance | White crystalline solid/powder[4] | White solid | White solid |

| Odor | Odorless[1][4] | Odorless | Odorless |

| Taste | Sweet[1] | Not reported | Not reported |

| Optical Rotation [α]20/D | -80.9° (c=1 in water)[1] | Not reported | Not reported |

Experimental Protocols

The determination of the physicochemical properties of L-Proline-¹³C follows standard laboratory procedures for amino acids. The primary application of ¹³C-labeled L-Proline is as a tracer or internal standard in NMR and mass spectrometry-based analyses.[6][7]

Determination of Melting Point

The melting point of L-Proline-¹³C can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of L-Proline-¹³C is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range at which the sample melts is recorded.

-

Determination of Solubility

The solubility of L-Proline-¹³C in a given solvent (e.g., water) can be determined by the equilibrium solubility method.

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, filtration apparatus.

-

Procedure:

-

An excess amount of L-Proline-¹³C is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of L-Proline-¹³C in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a key analytical technique for confirming the isotopic labeling of L-Proline-¹³C.

-

Apparatus: High-field NMR spectrometer.

-

Procedure:

-

A sample of L-Proline-¹³C is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired. The ¹³C spectrum will show enhanced signals at the positions of isotopic enrichment.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of L-Proline-¹³C and is a primary technique for its use as an internal standard.

-

Apparatus: Mass spectrometer (e.g., LC-MS, GC-MS).

-

Procedure:

-

A solution of L-Proline-¹³C is introduced into the mass spectrometer.

-

The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled L-Proline.

-

Visualizations

Signaling Pathways and Experimental Workflows

L-Proline is a non-essential amino acid synthesized from glutamic acid. Its labeled form, L-Proline-¹³C, is invaluable for tracing this and related metabolic pathways.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Proline (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Proline (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Page loading... [guidechem.com]

- 5. L-Proline | 147-85-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to L-Proline-¹³C: Isotopic Enrichment and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Proline-¹³C, focusing on the critical aspects of isotopic enrichment and purity standards. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing ¹³C-labeled L-Proline in their studies.

Introduction to L-Proline-¹³C

L-Proline is a unique, proteinogenic secondary amino acid vital for protein structure, particularly in collagen.[1] Stable isotope-labeled L-Proline, specifically with Carbon-13 (¹³C), has become an indispensable tool in metabolic research, quantitative proteomics, and drug development.[2] By replacing the naturally abundant ¹²C with ¹³C, researchers can trace the metabolic fate of proline, quantify protein turnover, and elucidate complex biological pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] The accuracy and reliability of these studies are fundamentally dependent on the well-defined isotopic enrichment and chemical purity of the L-Proline-¹³C used.

Isotopic Enrichment and Purity Standards

The quality of L-Proline-¹³C is defined by two key parameters: isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of ¹³C atoms at a specific or all carbon positions within the proline molecule, while chemical purity indicates the percentage of the material that is L-Proline, free from other chemical entities.

Data Presentation: Quantitative Standards

The following tables summarize the typical standards for isotopic enrichment and chemical purity of commercially available L-Proline-¹³C for research and drug development applications.

Table 1: Typical Isotopic Enrichment of L-Proline-¹³C

| Labeling Type | Position(s) of ¹³C Label | Typical Isotopic Enrichment (%) |

| Uniformly Labeled | All 5 Carbon atoms (C₅) | ≥ 99% |

| Specifically Labeled | Carboxyl Carbon (C₁) | ≥ 99% |

Note: Data compiled from various commercial supplier specifications.[4][5]

Table 2: Chemical Purity Standards for L-Proline-¹³C

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Enantiomeric Purity (L-isomer) | ≥ 99% | Chiral HPLC |

| Water Content | < 1% | Karl Fischer Titration |

| Residual Solvents | Varies by manufacturer; typically low ppm | GC-MS |

Note: Data compiled from various commercial supplier specifications.[4][5]

Experimental Protocols

Accurate determination of isotopic enrichment and purity is crucial. The following sections provide detailed methodologies for the key analytical techniques employed.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry is the primary technique for determining the isotopic enrichment of ¹³C-labeled compounds.[6] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for this purpose.

Protocol: LC-MS/MS for L-Proline-¹³C Isotopic Enrichment

-

Sample Preparation (from cell culture):

-

Wash cells with an ice-cold 0.9% NaCl solution to remove media components.[7]

-

Quench metabolism and extract metabolites using a cold extraction solution (e.g., 80% methanol).[7]

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[7]

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for amino acid separation, such as a HILIC or a specific amino acid analysis column.[8]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

-

Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the different isotopologues of proline. For L-Proline-¹³C₅, the precursor ion will have a mass-to-charge ratio (m/z) of 121, while unlabeled L-Proline will have an m/z of 116.[8]

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Area of ¹³C-labeled Proline / (Area of ¹³C-labeled Proline + Area of unlabeled Proline)) * 100

-

NMR Spectroscopy for Purity and Structural Integrity

NMR spectroscopy is a powerful tool for determining chemical purity, confirming the position of the ¹³C label, and assessing the overall structural integrity of the molecule. Both ¹H and ¹³C NMR are utilized.

Protocol: ¹H and ¹³C NMR for L-Proline-¹³C Purity Analysis

-

Sample Preparation:

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum to identify and quantify any proton-containing impurities.

-

Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon signals will confirm the structure of proline. For L-Proline-¹³C₅, all five carbon signals will be enhanced. For L-Proline-1-¹³C, only the carboxyl carbon signal will be significantly enhanced.

-

The absence of unexpected signals in both spectra is indicative of high chemical purity.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to quantify impurities relative to the proline signals.

-

Compare the ¹³C NMR chemical shifts to known values for L-Proline to confirm its identity. Expected chemical shifts for L-Proline in D₂O are approximately: Cα ~63 ppm, Cβ ~32 ppm, Cγ ~26 ppm, Cδ ~48 ppm, and C=O ~177 ppm.[11]

-

Mandatory Visualizations

Experimental Workflow for Isotopic Enrichment and Purity Analysis

References

- 1. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Proline (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. L-Proline (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-436-H-0.25 [isotope.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. bmse000047 L-Proline at BMRB [bmrb.io]

An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C Labeled L-Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and manufacturing of ¹³C labeled L-Proline, a critical tool in metabolic research, protein NMR, and drug development. The guide details the prevalent chemo-enzymatic synthesis route, alternative chemical strategies, and key experimental protocols. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

L-Proline, a unique secondary amino acid, plays a crucial role in protein structure and function. The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the L-Proline molecule provides a non-invasive probe for tracking its metabolic fate and its incorporation into biomolecules. ¹³C labeled L-Proline is extensively used in:

-

Metabolic Flux Analysis: To trace the flow of proline and its precursors through metabolic pathways.[1]

-

Protein NMR Spectroscopy: To elucidate the structure and dynamics of proteins containing proline residues.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: As an internal standard for quantitative analysis of proline-containing drugs and their metabolites by mass spectrometry.[1]

The synthesis of ¹³C L-Proline with high isotopic and enantiomeric purity is paramount for the accuracy and reliability of these applications. This guide will focus on the most established and efficient synthetic strategies to achieve this.

Chemo-Enzymatic Synthesis via ¹³C L-Glutamic Acid

The most widely adopted and scalable method for producing ¹³C labeled L-Proline is a chemo-enzymatic approach starting from a correspondingly labeled L-glutamic acid.[2] This strategy offers high yields and excellent control over stereochemistry and isotope placement. The overall workflow can be broken down into three main stages:

-

Synthesis of ¹³C Labeled 2-Oxoglutaric Acid: The carbon backbone is first assembled using simple, commercially available ¹³C-enriched precursors.

-

Enzymatic Conversion to ¹³C L-Glutamic Acid: An enantioselective enzymatic reaction introduces the amino group with the desired L-stereochemistry.

-

Chemical Conversion of ¹³C L-Glutamic Acid to ¹³C L-Proline: A two-step chemical process involving cyclization and selective reduction yields the final product.

The following diagram illustrates the overall chemo-enzymatic pathway:

Caption: Chemo-enzymatic synthesis of ¹³C L-Proline from simple ¹³C precursors.

Experimental Protocols

This initial chemical synthesis can be adapted to introduce ¹³C atoms at various positions in the 2-oxoglutaric acid backbone, depending on the chosen labeled starting materials. A general scheme involves the reaction of ¹³C-labeled ethyl bromoacetate and paraformaldehyde.[2]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of the chosen ¹³C-labeled starting materials (e.g., ethyl [1,2-¹³C₂]bromoacetate) in a suitable solvent like anhydrous tetrahydrofuran (THF).

-

Reaction Execution: The specific reaction conditions (e.g., use of a base, reaction temperature, and time) will depend on the chosen synthetic route to assemble the 5-carbon backbone.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched, and the product is extracted. Purification is achieved through techniques like column chromatography on silica gel to yield the pure ¹³C labeled 2-oxoglutaric acid.

The conversion of ¹³C 2-oxoglutaric acid to ¹³C L-glutamic acid is a key step that ensures the correct stereochemistry. This is an enantioselective enzymatic conversion.[3]

Protocol:

-

Enzyme and Cofactors: Prepare a buffered aqueous solution containing L-glutamate dehydrogenase. Add the ¹³C labeled 2-oxoglutaric acid, a source of ammonia (e.g., ammonium chloride), and the necessary coenzyme (e.g., NADH or NADPH).

-

Reaction Conditions: Maintain the pH of the reaction mixture between 6.0 and 8.5 and the temperature at approximately 30°C.[4] The reaction is typically carried out under a nitrogen atmosphere.

-

Monitoring and Termination: The progress of the reaction can be monitored by techniques such as HPLC. Once the conversion is complete, the reaction is terminated by heating the mixture to denature the enzyme.

-

Purification: The enzyme is removed by centrifugation. The supernatant is then concentrated, and the pH is adjusted to the isoelectric point of glutamic acid (around 3.1) to induce crystallization. The resulting ¹³C L-glutamic acid crystals are collected by filtration.[4]

This final stage involves a two-step chemical transformation: cyclization to L-5-oxoproline and subsequent selective reduction.[2]

Protocol for Cyclization:

-

Reaction: ¹³C L-glutamic acid is converted to ¹³C L-5-oxoproline (pyroglutamic acid) by heating in water or a suitable organic solvent. This intramolecular cyclization proceeds with the elimination of a water molecule.

-

Purification: The resulting ¹³C L-5-oxoproline can be purified by crystallization.

Protocol for Selective Reduction:

A selective reduction of the amide carbonyl in L-5-oxoproline is required without affecting the carboxylic acid group. A common method involves the conversion to a thioamide followed by reduction.[2]

-

Thionation: The ¹³C L-5-oxoproline is first protected (e.g., as an ester) and then treated with a thionating agent like Lawesson's reagent to form the corresponding thioamide.

-

Reduction: The thioamide is then reduced to the amine using a reducing agent such as tributyltin hydride.[2]

-

Deprotection and Purification: The protecting groups are removed, and the final ¹³C L-Proline is purified, often by ion-exchange chromatography, to yield a product with high chemical and isotopic purity.

Quantitative Data

The chemo-enzymatic synthesis route is known for its high efficiency. The following table summarizes typical quantitative data for this method.

| Parameter | Value | Reference |

| Overall Yield | High (gram scale achievable) | [2] |

| Isotopic Enrichment | > 98% | [2] |

| Enantiomeric Purity | > 97% e.e. | [2] |

Alternative Synthetic Strategies

While the chemo-enzymatic route is prevalent, other methods for the synthesis of labeled L-Proline have been developed.

Asymmetric Synthesis using Chiral Auxiliaries (Oppolzer's Method)

This method utilizes a chiral auxiliary, such as a sultam, to direct the stereoselective formation of the proline ring. This approach is particularly useful for preparing backbone-labeled (¹³C and ¹⁵N) L-Proline.[5]

The general workflow for this method is as follows:

Caption: Asymmetric synthesis of ¹³C L-Proline using Oppolzer's chiral sultam method.

Protocol Outline:

-

Adduct Formation: The chiral sultam is acylated with a suitable ¹³C and/or ¹⁵N labeled acyclic precursor.

-

Diastereoselective Cyclization: The key step involves a diastereoselective intramolecular reaction to form the pyrrolidine ring.

-

Cleavage of Auxiliary: The chiral auxiliary is cleaved from the proline ring, typically by hydrolysis, to yield the desired ¹³C labeled L-Proline.

-

Purification: The final product is purified by chromatographic methods.

Palladium-Catalyzed C(sp³)–H Activation

More recent synthetic strategies employ transition metal catalysis, such as palladium-catalyzed C(sp³)–H activation, to construct the proline ring. This method can offer novel and efficient routes to functionalized proline derivatives.

Protocol Outline:

-

Substrate Synthesis: An appropriate acyclic amino acid derivative containing a vinyl iodide moiety is synthesized with the desired ¹³C labels.

-

Intramolecular Cyclization: A palladium(II) catalyst is used to facilitate an intramolecular C-H activation and cyclization, forming the proline ring with an exocyclic double bond.

-

Further Transformations: The resulting functionalized proline derivative can be further modified to obtain the desired ¹³C L-Proline.

Manufacturing and Quality Control

The manufacturing of ¹³C L-Proline for research and pharmaceutical applications requires stringent quality control to ensure high purity and accurate isotopic labeling.

Purification

The final purification of ¹³C L-Proline is crucial to remove any unreacted starting materials, byproducts, and enantiomeric impurities. Common purification techniques include:

-

Ion-Exchange Chromatography: This is a highly effective method for separating amino acids based on their charge.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate D- and L-enantiomers and ensure high optical purity.

-

Recrystallization: This can be used to obtain a highly pure crystalline product.

Quality Control and Data Presentation

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment. The following table summarizes the key quality control parameters and the analytical techniques used for their determination.

| Parameter | Analytical Technique | Typical Specification |

| Chemical Purity | HPLC, NMR (¹H, ¹³C) | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry, ¹³C NMR | ≥ 98 atom % ¹³C |

| Enantiomeric Purity | Chiral HPLC | ≥ 99% e.e. |

| Identity Confirmation | NMR Spectroscopy, Mass Spectrometry | Conforms to structure |

Conclusion

The chemo-enzymatic synthesis starting from ¹³C labeled L-glutamic acid remains the most robust and widely used method for the production of ¹³C L-Proline on a preparative scale, consistently delivering high yields and exceptional purity. Alternative methods, such as asymmetric synthesis with chiral auxiliaries and modern catalytic approaches, offer valuable tools for specific labeling patterns and the synthesis of proline analogs. Rigorous purification and stringent quality control are essential to ensure the reliability of ¹³C L-Proline as a tracer in sensitive research and development applications. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement the synthesis of this vital isotopically labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2749279A - Enzymatic production of l-glutamic acid - Google Patents [patents.google.com]

- 5. Synthesis and utilization of 13C and 15N backbone-labeled proline: NMR study of synthesized oxytocin with backbone-labeled C-terminal tripeptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of L-Proline-¹³C

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the stability, storage, and handling of L-Proline-¹³C. L-Proline-¹³C is a stable, non-radioactive, isotopically labeled amino acid crucial for a variety of research applications, including metabolic flux analysis, quantitative proteomics, and as a tracer in metabolic studies.[1][][3] Proper handling and storage are paramount to ensure its isotopic purity and chemical integrity for accurate and reproducible experimental outcomes.

Stability of L-Proline-¹³C

L-Proline and its isotopically labeled counterparts are generally stable compounds when stored under recommended conditions.[4] The primary concerns for stability are potential degradation due to improper storage (e.g., exposure to light, moisture, or extreme temperatures) and chemical reactions if stored in inappropriate solvents. The ¹³C isotope itself is stable and does not decay.

Quantitative Stability Data

The shelf life and stability of L-Proline-¹³C can vary slightly between manufacturers and depend on whether the compound is in a solid (powder) or solvent state. The following table summarizes available quantitative data from various suppliers.

| Product Form | Storage Temperature | Recommended Shelf Life | Supplier/Source |

| Powder | -20°C | 3 years | MedchemExpress[5] |

| Powder | +2°C to +8°C (Refrigerated) | Not specified, stable if stored under recommended conditions. | Cambridge Isotope Laboratories, Inc.[6][7][8][9] |

| Powder | Room Temperature | Not specified, stable under recommended storage conditions. | Sigma-Aldrich[10] |

| In Solvent | -80°C | 6 months to 2 years | MedchemExpress[1][5][11] |

| In Solvent | -20°C | 1 month to 1 year | MedchemExpress[1][5][11] |

Note: "In Solvent" stability can be highly dependent on the specific solvent used. Always refer to the manufacturer's specific recommendations for the solvent you are using.

Storage and Handling Recommendations

To maintain the integrity of L-Proline-¹³C, adherence to proper storage and handling protocols is critical.

Solid Form (Powder)

-

Temperature: For long-term storage, refrigeration at +2°C to +8°C or freezing at -20°C is recommended by most suppliers.[5][6][7][8] Some sources indicate that room temperature storage is also acceptable for the solid form.[10]

-

Light: The compound should be protected from light.[6][7][8][9][11] Amber vials or storage in a dark location is advised.

-

Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store the compound under an inert nitrogen atmosphere.[1][11]

-

Moisture: L-Proline is hygroscopic. Store in a tightly sealed container in a dry location to prevent moisture absorption.

In-Solvent Form

-

Temperature: For solutions, storage at -80°C is highly recommended to maximize shelf life, which can extend up to two years.[1][11] Storage at -20°C is suitable for shorter periods, typically around one year.[1][11]

-

Solvent Choice: L-Proline-¹³C is highly soluble in water.[5][6] When preparing stock solutions, use high-purity solvents. For aqueous solutions, sterile filtration is recommended to prevent microbial growth.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for solutions, as this can degrade the compound over time. It is best practice to aliquot stock solutions into single-use volumes before freezing.

Experimental Protocol: Stability Assessment of L-Proline-¹³C

While L-Proline-¹³C is a stable molecule, specific experimental conditions (e.g., complex media, presence of reactive agents) may warrant a stability check. This protocol outlines a general method for assessing the chemical purity and isotopic enrichment of L-Proline-¹³C over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective

To determine the stability of L-Proline-¹³C under specific storage conditions (e.g., in a specific solvent or buffer at a defined temperature) by monitoring its chemical purity and isotopic labeling over a set time course.

Materials

-

L-Proline-¹³C sample

-

Unlabeled L-Proline (as a reference standard)

-

High-purity solvent (e.g., HPLC-grade water, methanol)

-

LC-MS system (e.g., Q-TOF or Orbitrap for high resolution)

-

Appropriate HPLC column (e.g., C18 or HILIC)

Methodology

-

Time Point Zero (T=0) Sample Preparation:

-

Accurately prepare a stock solution of L-Proline-¹³C at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer for the stability study.

-

Immediately take an aliquot of this solution for T=0 analysis.

-

Prepare a dilution series for calibration and a separate solution of unlabeled L-Proline.

-

-

Storage of Stability Samples:

-

Aliquot the remaining stock solution into several vials, one for each future time point (e.g., 1 week, 1 month, 3 months, 6 months).

-

Store these aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).

-

-

LC-MS Analysis:

-

At each designated time point, retrieve one aliquot and analyze it alongside freshly prepared standards.

-

Chromatography: Develop an LC method to achieve good separation of L-Proline from potential contaminants or degradation products.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect the molecular ions of both labeled ([¹³C₅]-L-Proline) and unlabeled (¹²C-L-Proline) forms, as well as any potential degradation products. Use high-resolution mass spectrometry to confirm elemental composition.

-

-

Data Analysis:

-

Chemical Purity: At each time point, integrate the peak area of the L-Proline-¹³C chromatogram. Compare this to the total area of all detected peaks. A significant increase in the area of other peaks may indicate degradation.

-

Isotopic Enrichment: Determine the ratio of the peak area of the fully labeled L-Proline-¹³C isotopologue to the sum of all its isotopologue peak areas. A decrease in this ratio over time could suggest isotopic scrambling or degradation, though this is highly unlikely for ¹³C.

-

Comparison: Compare the results from each time point to the T=0 data to quantify any changes in purity or isotopic distribution.

-

The workflow for this experimental protocol can be visualized as follows:

Biochemical Context: Proline Metabolism and Signaling

Understanding the metabolic fate of L-Proline is essential for designing and interpreting tracer experiments. L-Proline metabolism is closely linked to energy production and cellular stress responses.[12][13]

Proline Metabolic Pathway

L-Proline is synthesized from glutamate and can be catabolized back to glutamate.[14][15] This interconversion is a key metabolic hub. In the mitochondria, L-Proline is oxidized by proline dehydrogenase (PRODH) to form pyrroline-5-carboxylate (P5C).[12] P5C is then converted to glutamate, which can enter the Tricarboxylic Acid (TCA) cycle to support ATP production.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. isotope.com [isotope.com]

- 7. L-Proline (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. L-Proline (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-436-H-0.25 [isotope.com]

- 9. L-Proline (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. L-Proline-13C5 99 atom % 13C, 99% (CP) | 201740-83-2 [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 15. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

L-Proline-¹³C in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline, a unique proteinogenic amino acid, plays a central role in cellular metabolism, extending far beyond its function as a building block for proteins. Its metabolism is intricately linked to fundamental cellular processes including collagen synthesis, redox homeostasis, and energy production via the tricarboxylic acid (TCA) cycle. The advent of stable isotope tracing, utilizing molecules like L-Proline labeled with Carbon-13 (L-Proline-¹³C), has provided researchers with a powerful tool to dissect the complexities of proline metabolism in living systems. This technical guide provides an in-depth overview of the applications of L-Proline-¹³C in metabolic research, offering detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and signaling pathways. By tracing the fate of the ¹³C-labeled proline, researchers can gain quantitative insights into metabolic fluxes, identify pathway bottlenecks, and understand how proline metabolism is altered in various physiological and pathological states, including cancer and fibrotic diseases. This knowledge is invaluable for basic research, biomarker discovery, and the development of novel therapeutic strategies.

Core Applications of L-Proline-¹³C in Metabolic Research

The versatility of L-Proline-¹³C as a metabolic tracer allows for its application across a wide range of research areas. Here, we highlight some of the core applications, supported by quantitative data from published studies.

Tracing Collagen Synthesis

Proline and its hydroxylated form, hydroxyproline, are major components of collagen, the most abundant protein in the extracellular matrix.[1] L-Proline-¹³C is a crucial tool for directly measuring the rate of new collagen synthesis in vivo and in vitro. By monitoring the incorporation of ¹³C-proline into hydroxyproline within collagen, researchers can quantify collagen deposition rates, providing insights into tissue remodeling, wound healing, and the progression of fibrotic diseases.

Table 1: Quantitative Measurement of Collagen Synthesis Rate using L-[1-¹³C]proline

| Parameter | Value | Reference |

| Tracer | L-[1-¹³C]proline | [2] |

| Study Population | Human Volunteers (n=5) | [2] |

| Methodology | Continuous intravenous infusion | [2] |

| Measurement | ¹³C-enrichment in dermal collagen hydroxyproline | [2] |

| Fractional Synthesis Rate (FSR) of Dermal Collagen | 0.076 ± 0.063 %/h (mean ± SD) | [2] |

Metabolic Flux Analysis in Cancer

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. Proline metabolism has emerged as a critical node in this altered metabolic landscape.[3][4] L-Proline-¹³C tracing studies have revealed how cancer cells utilize proline to fuel the TCA cycle, support nucleotide and protein synthesis, and maintain redox balance. These studies are instrumental in identifying metabolic vulnerabilities that can be targeted for therapeutic intervention.

Table 2: Proline and Glutamic Acid Concentrations in Prolidase-Treated Human Keratinocytes (HaCaT)

| Condition | Intracellular Proline (µM) | Intracellular Glutamic Acid (µM) | Reference |

| Control (PBS) | 5.29 ± 0.02 | 1.87 ± 0.01 | [5] |

| Prolidase-treated (100 nM) | 6.31 ± 0.004 | 2.15 ± 0.01 | [5] |

Data represents mean ± SD and was normalized to protein concentration.

Elucidating Proline's Role in Central Carbon Metabolism

The catabolism of proline generates pyrroline-5-carboxylate (P5C) and subsequently glutamate, which can be converted to the TCA cycle intermediate α-ketoglutarate. L-Proline-¹³C tracing allows for the precise quantification of the flux from proline into the TCA cycle, providing a clearer understanding of its contribution to cellular energy production and anaplerosis.

Experimental Protocols

The successful application of L-Proline-¹³C in metabolic research relies on robust and well-validated experimental protocols. This section provides detailed methodologies for key experiments.

Protocol 1: ¹³C-Labeling in Cell Culture for Metabolic Flux Analysis

Objective: To trace the metabolic fate of L-Proline-¹³C in cultured cells and quantify its contribution to downstream metabolic pathways.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Proline-free medium

-

L-Proline-¹³C (e.g., [U-¹³C₅]-L-Proline)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing L-proline-free medium with the desired concentration of L-Proline-¹³C and other necessary components, such as dFBS. The concentration of L-Proline-¹³C should be optimized for the specific cell line and experimental question.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile, ice-cold PBS.

-

Add the pre-warmed L-Proline-¹³C labeling medium to the cells.

-

Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Quench metabolism by adding liquid nitrogen directly to the plate for a few seconds.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

-

Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously and incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

-

Protocol 2: Analysis of ¹³C-Labeled Proline and Metabolites by LC-MS/MS

Objective: To identify and quantify L-Proline-¹³C and its labeled downstream metabolites in cell extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

LC-MS/MS Parameters (Example): [6]

-

Chromatographic Column: A column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an appropriate ion-pairing agent. For example, a Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm) has been used for proline analysis.[6]

-

Mobile Phase: A gradient of aqueous and organic solvents. For example, 40% methanol in 0.05% formic acid aqueous solution.[6]

-

Flow Rate: Typically in the range of 200-500 µL/min.

-

Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer, or full scan with high resolution for untargeted analysis.

-

Ionization Mode: Positive electrospray ionization (ESI) is commonly used for amino acids.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each metabolite and its isotopologues. For example:

-

L-proline (unlabeled): m/z 116.1 → 70.1

-

L-proline-¹³C₅,¹⁵N (internal standard): m/z 122.1 → 76.1

-

-

Data Analysis: Specialized software is used to integrate the peak areas of the different isotopologues of each metabolite. The fractional contribution of the tracer to each metabolite can then be calculated.

Protocol 3: Analysis of ¹³C-Labeled Proline and Metabolites by NMR Spectroscopy

Objective: To determine the positional enrichment of ¹³C in proline and its metabolites, providing detailed information on pathway activity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

NMR Parameters (Example): [7]

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

-

NMR Experiments:

-

1D ¹H-NMR: To obtain an overview of the metabolite profile and for quantification.

-

1D ¹³C-NMR: To directly observe the ¹³C-labeled positions. Proton decoupling is used to simplify the spectra.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of labeled positions.

-

-

Data Processing: NMR data is processed using software such as NMRPipe.[7] The spectra are Fourier transformed, phase-corrected, and baseline-corrected.

-

Data Analysis: The integrals of the peaks corresponding to the different carbon positions are used to determine the relative ¹³C enrichment at each site.

Signaling Pathways and Experimental Workflows

The metabolism of proline is tightly regulated by key signaling pathways that are often dysregulated in disease. Understanding these regulatory networks is crucial for interpreting the results of L-Proline-¹³C tracing studies.

Regulation of Proline Metabolism by mTOR and p53

The mTOR (mechanistic Target of Rapamycin) and p53 signaling pathways are master regulators of cell growth and metabolism. Both pathways have been shown to influence proline metabolism. mTORC1, when activated by amino acids, promotes protein synthesis, which requires proline.[1] Conversely, the tumor suppressor p53 can induce the expression of proline oxidase (POX), also known as proline dehydrogenase (PRODH), the first enzyme in proline catabolism.[8][9] This can lead to the production of reactive oxygen species (ROS) and the induction of apoptosis.

Experimental Workflow for L-Proline-¹³C Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Proline-¹³C.

Applications in Drug Development

L-Proline-¹³C tracing is a valuable tool in the drug development pipeline, from target identification to preclinical evaluation.

-

Target Identification and Validation: By identifying key metabolic nodes in proline metabolism that are essential for disease progression, L-Proline-¹³C tracing can help to identify and validate novel drug targets. For example, if a cancer cell line shows a high dependence on proline catabolism for survival, the enzymes in this pathway, such as PRODH/POX, could be attractive therapeutic targets.

-

Mechanism of Action Studies: L-Proline-¹³C tracing can be used to elucidate the mechanism of action of a drug. By treating cells with a compound and tracing the fate of ¹³C-proline, researchers can determine how the drug perturbs proline metabolism and its downstream effects on other pathways.

-

Biomarker Development: Alterations in proline metabolism can serve as biomarkers for disease or response to therapy. L-Proline-¹³C tracing can be used to identify and validate such biomarkers in preclinical models. For instance, an increased rate of collagen synthesis measured by ¹³C-proline incorporation could serve as a biomarker for fibrosis.

Conclusion

L-Proline-¹³C is a powerful and versatile tool for investigating the intricate roles of proline in cellular metabolism. This technical guide has provided a comprehensive overview of its applications, from quantifying collagen synthesis to dissecting metabolic reprogramming in cancer. The detailed experimental protocols and visualizations of key signaling pathways offer a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing in their work. As our understanding of the central role of proline metabolism in health and disease continues to grow, the applications of L-Proline-¹³C are poised to expand, driving new discoveries and the development of innovative therapeutic strategies.

References

- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of dermal collagen synthesis rate in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

L-Proline-¹³C as a Metabolic Tracer: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. L-Proline, a proteinogenic amino acid, plays a central role in various physiological and pathological processes, including collagen synthesis, redox homeostasis, and cancer metabolism. The use of ¹³C-labeled L-Proline (L-Proline-¹³C) as a metabolic tracer allows for the precise tracking of proline's metabolic fate, offering deep insights into cellular and systemic metabolism. This technical guide provides a comprehensive overview of the application of L-Proline-¹³C as a metabolic tracer, with a focus on its core principles, key metabolic pathways, detailed experimental protocols, and data interpretation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, execute, and interpret metabolic tracing studies using L-Proline-¹³C.

Introduction: The Significance of Proline Metabolism

Proline is a unique amino acid due to its secondary amine structure, which imparts conformational rigidity to proteins, most notably collagen.[1] Beyond its structural role, proline metabolism is intricately linked to cellular energy status, redox balance, and signaling pathways.[2][3] Dysregulation of proline metabolism has been implicated in a range of diseases, including cancer, where it supports tumor growth and metastasis.[2][4][5]

L-Proline-¹³C is a non-radioactive, stable isotope-labeled version of L-proline that can be introduced into biological systems to trace the metabolic pathways of this amino acid.[6] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the ¹³C label into various downstream metabolites.[7] This allows for the qualitative and quantitative assessment of proline utilization in processes like protein synthesis, its catabolism into the tricarboxylic acid (TCA) cycle, and its role as a precursor for other biomolecules.[4][8]

Core Principles of L-Proline-¹³C Tracing

Metabolic tracing with L-Proline-¹³C relies on the principle of isotopic labeling. When cells or organisms are supplied with L-Proline-¹³C, it enters the cellular proline pool and is utilized in the same manner as its unlabeled counterpart. As the ¹³C-labeled proline is metabolized, the heavy carbon atoms are incorporated into a series of downstream molecules.

The distribution of these ¹³C atoms, known as mass isotopomer distribution (MID), can be measured using mass spectrometry.[9] By analyzing the MIDs of proline and its metabolites, one can infer the activity of different metabolic pathways. For instance, the incorporation of ¹³C from proline into glutamate and subsequently into TCA cycle intermediates provides a measure of proline's contribution to anaplerosis.[4][8] Similarly, the enrichment of ¹³C in hydroxyproline within collagen can be used to quantify the rate of new collagen synthesis.[10]

Key Metabolic Pathways Traced by L-Proline-¹³C

L-Proline-¹³C is a versatile tracer that can illuminate several critical metabolic pathways:

-

Proline Catabolism and the TCA Cycle: Proline is catabolized in the mitochondria to glutamate. This process involves two key enzymes: proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) dehydrogenase.[1] The resulting glutamate can then be converted to α-ketoglutarate, a key intermediate of the TCA cycle, thus contributing to cellular energy production.[1] Tracing the flow of ¹³C from proline to glutamate and TCA cycle intermediates allows for the quantification of this anaplerotic pathway.

-

Collagen Synthesis: Collagen is exceptionally rich in proline and its hydroxylated form, hydroxyproline.[11] L-Proline-¹³C is directly incorporated into newly synthesized collagen molecules. By measuring the ¹³C enrichment in hydroxyproline extracted from collagen, the fractional synthesis rate of collagen can be determined, providing a direct measure of collagen production in tissues.[10]

-

Glutamine-Proline Axis: Proline can be synthesized from glutamine, a critical nutrient for many proliferating cells, including cancer cells.[4] Tracing studies with ¹³C-labeled glutamine have demonstrated its conversion to proline, highlighting the importance of this pathway in supporting biomass production.[4] Conversely, L-Proline-¹³C can be used to study the reverse flux and the interplay between these two amino acids.

Data Presentation: Quantitative Insights from L-Proline-¹³C Tracing

The quantitative data obtained from L-Proline-¹³C tracing experiments are crucial for understanding the dynamics of proline metabolism. Below are tables summarizing typical quantitative data that can be generated.

Table 1: Isotopic Enrichment of Proline and Downstream Metabolites in Cancer Cells

| Metabolite | Mass Isotopomer | Fractional Enrichment (%) |

| L-Proline | M+5 | 95.2 ± 1.5 |

| L-Glutamate | M+5 | 25.8 ± 2.1 |

| α-Ketoglutarate | M+5 | 15.3 ± 1.8 |

| Citrate | M+4 | 8.7 ± 1.1 |

| Malate | M+4 | 10.2 ± 1.3 |

Data are hypothetical and represent typical results from an in vitro experiment where cancer cells are cultured with [U-¹³C₅]-L-proline. Fractional enrichment indicates the percentage of the metabolite pool that is labeled with the indicated number of ¹³C atoms.

Table 2: Fractional Synthesis Rate of Dermal Collagen in Humans

| Parameter | Value |

| Tracer | L-[1-¹³C]proline |

| Fractional Synthesis Rate (FSR) | 0.076 ± 0.063 %/h |

Data adapted from a study measuring dermal collagen synthesis in human volunteers.[10] The FSR represents the percentage of the collagen pool that is newly synthesized per hour.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of L-Proline-¹³C tracing studies. The following sections outline key experimental protocols.

In Vivo L-Proline-¹³C Tracer Administration in Mice

This protocol describes the administration of L-Proline-¹³C to mice for in vivo metabolic tracing studies.

Materials:

-

L-Proline-¹³C (e.g., [U-¹³C₅]-L-proline)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles (e.g., 30-gauge)

-

Animal balance

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

-

Tracer Preparation: Dissolve L-Proline-¹³C in sterile PBS to the desired concentration. The exact concentration will depend on the experimental design, but a typical dose might be in the range of 20-50 mg/kg body weight.

-

Animal Preparation: Acclimatize mice to the experimental conditions. Fasting the animals for a short period (e.g., 4-6 hours) can help to reduce variability in baseline metabolite levels.

-

Anesthesia: Anesthetize the mouse using an appropriate method to ensure the animal is immobilized and does not experience distress during the injection.

-

Tracer Administration:

-

Intravenous (IV) Injection: For rapid delivery and high tracer enrichment, administer the L-Proline-¹³C solution via tail vein injection. A typical injection volume is 100-200 µL.

-

Oral Gavage: For studies investigating intestinal metabolism and first-pass effects, administer the tracer solution directly into the stomach using a gavage needle.

-

-

Tracer Circulation: Allow the tracer to circulate for a predetermined period. The optimal duration will depend on the metabolic pathway of interest and can range from 30 minutes to several hours.

-

Tissue Collection: At the end of the circulation period, euthanize the mouse and rapidly collect blood and tissues of interest. Immediately freeze the samples in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until further processing.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of metabolites from tissue samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Frozen tissue samples

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Ice-cold 80% methanol

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Tissue Pulverization: Keep the tissue sample frozen on dry ice or in liquid nitrogen. Pulverize the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Metabolite Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add a precise volume of ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue). Vortex the sample vigorously for 1 minute.

-

Incubation: Incubate the sample on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

-

Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile). The reconstituted sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis of ¹³C-Labeled Metabolites

This section provides a general overview of the parameters for an LC-MS/MS method to analyze ¹³C-labeled proline and its downstream metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Parameters (Example):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution from high organic to high aqueous content.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: e.g., 40°C.

MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole MS, or full scan with high resolution for untargeted analysis on an Orbitrap or Q-TOF MS.

-

MRM Transitions: For each metabolite, specific precursor-to-product ion transitions for each isotopologue (e.g., M+0, M+1, M+2, etc.) need to be determined and optimized.

-

Data Analysis: Specialized software is used to process the raw data, identify peaks, and calculate the area under the curve for each isotopologue. The fractional enrichment of each metabolite is then calculated after correcting for the natural abundance of ¹³C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to L-Proline-¹³C metabolic tracing.

References

- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular proteomics of the protist Paradiplonema papillatum reveals the digestive capacity of the cell membrane and the plasticity of peroxisomes across euglenozoans | PLOS Biology [journals.plos.org]

- 3. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reprogramming of proline and glutamine metabolism contributes to the proliferative and metabolic responses regulated by oncogenic transcription factor c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of dermal collagen synthesis rate in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of L-Proline-¹³C in Unraveling Protein Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in the study of protein biosynthesis and metabolic flux. Among the various labeled amino acids, L-Proline-¹³C offers unique advantages for tracing the fate of proline in cellular processes. Proline, a proteinogenic amino acid, plays a critical role in protein structure, particularly in the formation of collagen, and is involved in cellular responses to stress.[1][2] The use of L-Proline labeled with the stable isotope carbon-13 (¹³C) allows for the precise tracking and quantification of its incorporation into newly synthesized proteins and its flow through metabolic pathways. This technical guide provides an in-depth overview of the application of L-Proline-¹³C in protein biosynthesis studies, focusing on key experimental methodologies, data interpretation, and visualization of relevant pathways and workflows.

Core Applications of L-Proline-¹³C

L-Proline-¹³C is primarily utilized in two powerful techniques for studying protein biosynthesis and metabolism:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A widely used method in quantitative proteomics, SILAC involves the metabolic incorporation of "heavy" ¹³C-labeled amino acids into proteins.[3][4] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" (¹³C-labeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions.[5]

-

¹³C-Metabolic Flux Analysis (¹³C-MFA): This technique is used to quantify the rates (fluxes) of metabolic pathways in living cells.[6][7] By introducing a ¹³C-labeled substrate like L-Proline-¹³C and measuring the distribution of the ¹³C label in downstream metabolites, it is possible to map the flow of carbon through the metabolic network.[8]

Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Proline-¹³C

This protocol outlines the general steps for a SILAC experiment. It is important to note that while L-Proline itself can be used as the labeled amino acid, it is more commonly used as an unlabeled supplement in SILAC experiments that use ¹³C-labeled arginine to prevent the metabolic conversion of arginine to proline, which can confound quantitative results.[9][10]

a. Cell Culture and Labeling:

-

Media Preparation: Prepare two types of SILAC media: a "light" medium containing unlabeled L-arginine and L-lysine, and a "heavy" medium containing ¹³C-labeled L-arginine (e.g., L-arginine:HCl (U-¹³C₆, 99%)) and/or ¹³C-labeled L-lysine (e.g., L-lysine:2HCl (U-¹³C₆, 99%)). Both media should be supplemented with a high concentration of unlabeled L-proline (e.g., 200 mg/L) to inhibit the conversion of arginine to proline.[9][11][12] The media should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

Cell Adaptation: Culture the cells for at least five to six doublings in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids into the cellular proteome.[13]

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

b. Protein Extraction and Digestion:

-

Lysis: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (IAA).

-

In-solution or In-gel Digestion: Digest the proteins into peptides using a protease, most commonly trypsin.[13]

c. LC-MS/MS Analysis:

-

Peptide Separation: Separate the peptides using reverse-phase liquid chromatography (LC).

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will acquire MS1 spectra to measure the mass-to-charge ratio (m/z) of the intact peptides and MS2 spectra (fragmentation spectra) for peptide identification.[1]

d. Data Analysis:

-

Peptide Identification: Identify the peptides by searching the MS2 spectra against a protein sequence database using software like MaxQuant or Proteome Discoverer.[14]

-

Protein Quantification: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra. The mass difference between the heavy and light peptides will depend on the number of labeled amino acids in the peptide sequence.

¹³C-Metabolic Flux Analysis (¹³C-MFA) with L-Proline-¹³C

This protocol provides a general workflow for tracing the metabolism of proline using L-Proline-¹³C.

a. Isotope Labeling Experiment:

-

Culture Medium: Culture cells in a defined medium where the sole source of proline is uniformly ¹³C-labeled L-Proline (L-Proline (U-¹³C₅, 99%)).

-

Steady-State Labeling: Allow the cells to grow in the labeling medium until they reach a metabolic and isotopic steady state. This typically requires several cell doublings.[15] To confirm the steady state, metabolite labeling patterns can be measured at different time points.[15]

-

Metabolite Extraction: Quench the metabolism rapidly (e.g., using cold methanol) and extract the intracellular metabolites.

b. Analytical Measurement:

-

Mass Spectrometry (GC-MS or LC-MS): Analyze the extracted metabolites to determine the mass isotopomer distributions of key metabolites in the proline biosynthesis and related pathways (e.g., glutamate, α-ketoglutarate, and other amino acids).

-

NMR Spectroscopy: Alternatively, 2D NMR spectroscopy can be used to provide detailed positional information of ¹³C labeling within the metabolites.[16]

c. Flux Calculation:

-

Metabolic Model: Construct a biochemical reaction network model that includes the proline biosynthesis pathway and connected central carbon metabolism pathways.

-

Computational Fitting: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the metabolic model.[17] This computational step estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Data Presentation

Table 1: Illustrative SILAC Data on Protein Abundance Changes. This table shows hypothetical SILAC ratios for proteins involved in collagen synthesis, demonstrating upregulation in a disease model.

| Protein Name | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Biological Function |

| Collagen alpha-1(I) chain | COL1A1 | 2.5 | <0.01 | Collagen synthesis |

| Prolyl 4-hydroxylase | P4HA1 | 1.8 | <0.05 | Proline hydroxylation |

| Lysyl oxidase | LOX | 1.5 | <0.05 | Collagen cross-linking |

Table 2: Example of Metabolic Flux Data from a ¹³C-MFA Study. This table presents hypothetical flux values (normalized to glucose uptake rate) through the proline biosynthesis pathway under two different conditions.

| Reaction | Control Flux | Treated Flux | Fold Change |

| Glutamate -> P5C | 10.2 ± 0.8 | 15.5 ± 1.2 | 1.52 |

| Ornithine -> P5C | 2.1 ± 0.3 | 2.3 ± 0.4 | 1.10 |

| P5C -> Proline | 12.3 ± 1.0 | 17.8 ± 1.5 | 1.45 |

Mandatory Visualizations

Proline Biosynthesis Pathway

The biosynthesis of proline primarily occurs from glutamate, with an alternative pathway from ornithine.[18][19][20] The key intermediate in both pathways is pyrroline-5-carboxylate (P5C).[21][22]

Caption: The proline biosynthesis pathway from glutamate and ornithine.

Experimental Workflow for ¹³C-L-Proline Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using ¹³C-L-Proline to study protein biosynthesis and metabolism.

Caption: Workflow for a ¹³C-L-Proline metabolic tracing experiment.

Conclusion

L-Proline-¹³C is a powerful tool for dissecting the complexities of protein biosynthesis and metabolism. Through techniques like SILAC and ¹³C-MFA, researchers can gain quantitative insights into how cells utilize proline under various physiological and pathological conditions. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to leverage the potential of stable isotope tracing in their research. The careful design of experiments and rigorous data analysis are paramount to obtaining accurate and reproducible results that can ultimately advance our understanding of cellular function and disease.

References

- 1. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meihonglab.com [meihonglab.com]

- 3. chempep.com [chempep.com]

- 4. youtube.com [youtube.com]

- 5. lcms.cz [lcms.cz]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

L-Proline-¹³C for Tracking Collagen Synthesis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, plays a critical role in maintaining the structural integrity of tissues. The dysregulation of collagen synthesis is a hallmark of numerous pathologies, including fibrosis, cancer, and impaired wound healing. Consequently, the ability to accurately monitor collagen synthesis rates and understand the underlying metabolic pathways is of paramount importance for both basic research and the development of novel therapeutics. Stable isotope labeling with L-Proline-¹³C has emerged as a powerful and precise tool for tracing the journey of proline from its precursors to its incorporation into newly synthesized collagen. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis for utilizing L-Proline-¹³C to track collagen synthesis pathways.

Collagen's unique triple helical structure is rich in proline and its post-translationally modified form, hydroxyproline, which together constitute approximately 23% of its amino acid content.[1][2] This high abundance makes labeled proline an excellent tracer for monitoring collagen production. By introducing L-Proline-¹³C into a biological system, researchers can distinguish newly synthesized collagen from the pre-existing pool, enabling the quantification of synthesis rates and the elucidation of metabolic fluxes under various physiological and pathological conditions.

Core Principles

The fundamental principle behind using L-Proline-¹³C to track collagen synthesis is the introduction of a "heavy", non-radioactive isotope of carbon into the proline pool available for protein synthesis. Cells readily take up this labeled proline and incorporate it into newly synthesized proteins, including procollagen. Subsequent analysis by mass spectrometry allows for the differentiation and quantification of ¹³C-labeled (newly synthesized) and ¹²C-unlabeled (pre-existing) collagen. This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) in in-vitro settings, provides a highly accurate and sensitive method for measuring protein turnover.[3][4]

Key Signaling and Metabolic Pathways

The synthesis of collagen is a complex, multi-step process that is tightly regulated by various signaling pathways. A key instigator of collagen production is the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Proline itself can be synthesized de novo from glutamate, which is primarily derived from glutamine.[5] The availability of these precursors can therefore be a rate-limiting factor for collagen production.[5] The metabolic pathway illustrates the conversion of glutamine to proline, which is then available for collagen synthesis.

Experimental Protocols

The successful application of L-Proline-¹³C for tracking collagen synthesis relies on meticulous experimental design and execution. The following sections provide detailed methodologies for both in vitro and in vivo studies.

In Vitro Labeling of Collagen Synthesis in Cell Culture (SILAC)

This protocol is adapted from standard SILAC procedures and is suitable for fibroblast, osteoblast, or other collagen-producing cell lines.[3][4][6]

1. Cell Culture and Media Preparation:

-

Culture cells in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

For SILAC labeling, use custom-formulated DMEM or RPMI-1640 medium lacking L-proline.

-

Prepare two types of labeling media:

-

"Light" Medium: Supplement the proline-free medium with unlabeled L-proline ("¹²C-Proline") at the standard concentration.

-

"Heavy" Medium: Supplement the proline-free medium with L-Proline-¹³C₅,¹⁵N₁ at the same concentration as the "light" medium. The use of both ¹³C and ¹⁵N isotopes provides a significant mass shift for better resolution in mass spectrometry.

-

-

Supplement both media with 10% dialyzed FBS to minimize the introduction of unlabeled amino acids from the serum.

-

Add ascorbic acid (50 µg/mL) to the culture medium to act as a cofactor for prolyl hydroxylase, essential for collagen maturation.[7]

2. Metabolic Labeling:

-

Plate cells at a density that will allow for several population doublings without reaching confluence.

-

For experiments comparing a control and a treated group, culture one set of cells in "light" medium (control) and the other in "heavy" medium (treated).

-

Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled proline into the cellular proteome.

-

Apply the experimental treatment (e.g., a pro-fibrotic agent or a potential inhibitor) to the "heavy" labeled cells for the desired duration.

3. Sample Collection and Protein Extraction:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

For analysis of secreted collagen, collect the conditioned media and add protease inhibitors.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates (or equal volumes of conditioned media).

4. Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein sample.

-

In-solution digestion:

-

Denature proteins with urea or another chaotropic agent.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a sequence-specific protease, such as trypsin.[8]

-

-

In-gel digestion:

-

Separate proteins by SDS-PAGE.

-

Excise the protein bands corresponding to collagen.

-

Perform in-gel reduction, alkylation, and digestion with trypsin.[9]

-

5. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF).

-

For targeted quantification of specific collagen peptides, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[1][10]

In Vivo Labeling of Collagen Synthesis

This protocol describes a general approach for in vivo labeling using a continuous infusion of L-Proline-¹³C.[11]

1. Animal Model and Tracer Administration:

-

Acclimate the animals (e.g., rodents) to the experimental conditions.

-

Administer L-[1-¹³C]proline via a continuous intravenous infusion. The infusion rate and duration should be optimized based on the animal model and the expected rate of collagen synthesis.

-